

# Technical Guide: Physicochemical Properties of 1-(3-Bromo-2-fluorophenyl)ethanol

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## Compound of Interest

Compound Name: 1-(3-Bromo-2-fluorophenyl)ethanol

Cat. No.: B580442

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## Introduction

**1-(3-Bromo-2-fluorophenyl)ethanol** is a halogenated aromatic alcohol. Its chemical structure incorporates a phenyl ring substituted with a bromine atom, a fluorine atom, and an ethanol group, rendering it a chiral molecule. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of both bromine and fluorine atoms offers multiple reaction sites for further functionalization, making it a versatile building block in medicinal chemistry. Understanding its physicochemical properties is crucial for its effective application in research and development.

## Physicochemical Data

The key physicochemical properties of **1-(3-Bromo-2-fluorophenyl)ethanol** are summarized in the table below. These properties are essential for designing synthetic routes, predicting its behavior in different solvent systems, and for its characterization.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrFO	[1][2][3]
Molecular Weight	219.05 g/mol	[1][2][3]
CAS Number	1221715-80-5	[3]
Appearance	Liquid	[4]
Boiling Point	271.0 ± 25.0 °C (Predicted)	[1][2]
Density	1.562 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][2]
Topological Polar Surface Area (TPSA)	20.23 Å <sup>2</sup>	[3]
LogP	2.6415	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	1	[3]
Rotatable Bonds	1	[3]

## Synthesis and Experimental Protocols

The primary synthetic route to **1-(3-bromo-2-fluorophenyl)ethanol** involves the reduction of the corresponding ketone, 1-(3-bromo-2-fluorophenyl)ethanone.

### Experimental Protocol: Reduction of 1-(3-bromo-2-fluorophenyl)ethanone

This procedure details a general method for the reduction of a substituted acetophenone to the corresponding ethanol derivative using a chemical reducing agent.

Materials:

- 1-(3-bromo-2-fluorophenyl)ethanone
- Sodium borohydride (NaBH<sub>4</sub>)

- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 1-(3-bromo-2-fluorophenyl)ethanone (1 equivalent) in a mixture of methanol and dichloromethane (a common ratio is 1:1 v/v) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
- **Reduction:** While stirring, slowly add sodium borohydride (1.5 to 2 equivalents) to the solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
- **Extraction:** Allow the mixture to warm to room temperature and then transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a

rotary evaporator to yield the crude product.

- Purification: The crude **1-(3-bromo-2-fluorophenyl)ethanol** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

## Spectroscopic Characterization

The structure of **1-(3-bromo-2-fluorophenyl)ethanol** is confirmed through various spectroscopic techniques. While a specific spectrum for this exact compound is not readily available in the provided search results, the expected spectral features are outlined below based on the analysis of similar structures.<sup>[5][6][7]</sup>

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

- Aromatic Protons: The protons on the phenyl ring will appear as multiplets in the aromatic region (typically  $\delta$  7.0-7.6 ppm). The coupling patterns will be complex due to the presence of both bromine and fluorine substituents.
- Methine Proton (-CHOH): A quartet or a doublet of doublets is expected for the proton attached to the carbon bearing the hydroxyl group (typically  $\delta$  4.8-5.5 ppm), coupled to the methyl protons and potentially the hydroxyl proton.
- Methyl Protons (-CH<sub>3</sub>): A doublet will be observed for the three protons of the methyl group (typically  $\delta$  1.4-1.6 ppm), coupled to the methine proton.
- Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which can vary depending on the concentration and solvent.

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Aromatic Carbons: Multiple signals are expected in the aromatic region (typically  $\delta$  110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (<sup>1</sup>J C-F), and smaller couplings will be observed for carbons at two and three bonds away. The carbon attached to bromine will also have a characteristic chemical shift.
- Methine Carbon (-CHOH): The signal for the carbon bearing the hydroxyl group is expected in the range of  $\delta$  65-75 ppm.

- Methyl Carbon ( $-\text{CH}_3$ ): The methyl carbon signal will appear upfield, typically in the range of  $\delta$  20-25 ppm.

## IR (Infrared) Spectroscopy

- O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600  $\text{cm}^{-1}$  corresponding to the hydroxyl group.[\[7\]](#)
- C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000  $\text{cm}^{-1}$ .[\[8\]](#)
- C-H Stretch (Aliphatic): Absorption bands for the aliphatic C-H stretching vibrations of the methyl and methine groups are expected just below 3000  $\text{cm}^{-1}$ .[\[8\]](#)
- C=C Stretch (Aromatic): Medium to weak absorption bands for the aromatic ring C=C stretching vibrations will appear in the 1450-1600  $\text{cm}^{-1}$  region.[\[7\]](#)
- C-O Stretch: A strong absorption band for the C-O stretching vibration of the secondary alcohol is expected in the 1050-1150  $\text{cm}^{-1}$  region.
- C-Br and C-F Stretches: Absorptions for the C-Br and C-F stretching vibrations will be present in the fingerprint region (below 1300  $\text{cm}^{-1}$ ).

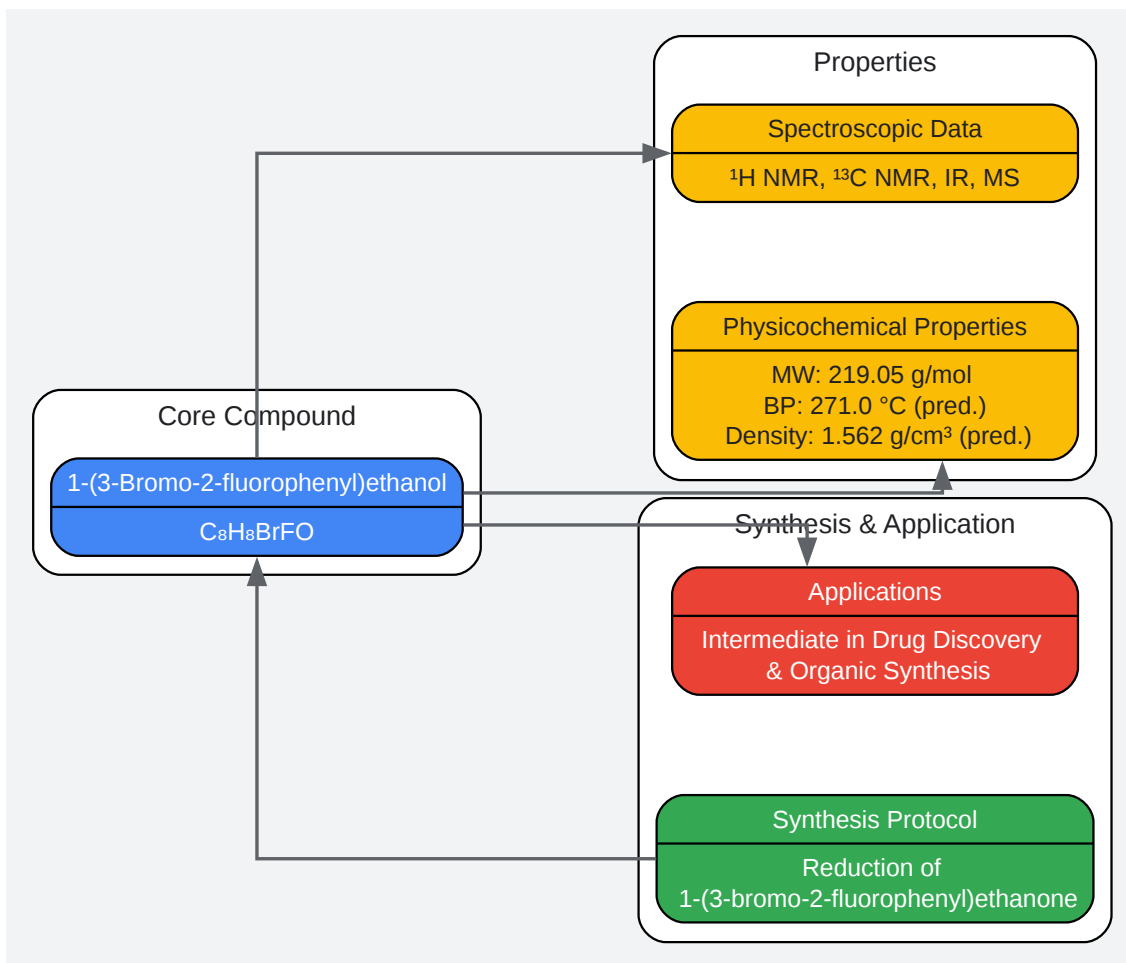
## Mass Spectrometry

- Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  and  $[\text{M}+2]^+$  peaks due to the presence of one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes have nearly equal natural abundance).[\[9\]](#) The molecular weight is 219.05, so peaks around  $m/z$  218 and 220 are expected.
- Fragmentation: Common fragmentation patterns would include the loss of a methyl group ( $\text{CH}_3$ ), a water molecule ( $\text{H}_2\text{O}$ ), and cleavage of the C-C bond between the aromatic ring and the ethanol side chain.

## Logical Relationships and Workflow

The following diagram illustrates the central role of **1-(3-Bromo-2-fluorophenyl)ethanol** as a synthetic intermediate, connecting its fundamental properties to its synthesis and potential

applications.



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Technical Profile of **1-(3-Bromo-2-fluorophenyl)ethanol**.

## Conclusion

**1-(3-Bromo-2-fluorophenyl)ethanol** is a key synthetic intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. This technical guide provides a foundational understanding of this compound for professionals engaged in synthetic chemistry and drug development, highlighting the essential data required for its handling, characterization, and application in creating more complex molecules.

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